

Cross-reactivity profiling of 4-(Piperidin-1-ylmethyl)benzoic acid

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Compound of Interest

Compound Name: 4-(Piperidin-1-ylmethyl)benzoic acid

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An In-Depth Technical Guide to the Cross-Reactivity Profiling of **4-(Piperidin-1-ylmethyl)benzoic acid**

Abstract

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an infrequent reality. Off-target interactions, or cross-reactivity, are a critical consideration, profoundly influencing a compound's therapeutic window, safety profile, and potential for repositioning. This guide provides a comprehensive framework for the systematic cross-reactivity profiling of **4-(Piperidin-1-ylmethyl)benzoic acid**, a small molecule featuring the privileged piperidine scaffold.^{[1][2][3]} We will delve into the rationale behind experimental design, present detailed, self-validating protocols for a tiered screening approach, and offer a comparative analysis with structurally related analogs. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies required to thoroughly characterize the selectivity of this and similar chemical entities.

Introduction: The Imperative of Cross-Reactivity Profiling in Drug Discovery

The biological activity of a drug candidate is not solely defined by its affinity for its intended target. Unintended interactions with other proteins, known as off-targets, can lead to a

spectrum of outcomes ranging from unforeseen toxicity to beneficial polypharmacology. Proactively identifying these interactions is a cornerstone of preclinical development. A comprehensive cross-reactivity profile enables a more accurate prediction of a compound's in vivo behavior, mitigates the risk of late-stage clinical failures, and can uncover novel therapeutic applications. The piperidine heterocycle, a ubiquitous fragment in medicinal chemistry, is known to be present in drugs targeting a wide array of protein classes, including GPCRs, ion channels, and enzymes.[2][3] This promiscuity of the scaffold itself underscores the necessity of a rigorous selectivity assessment for any new piperidine-containing molecule.

Pharmacological Profile of 4-(Piperidin-1-ylmethyl)benzoic acid

Chemical Structure and Physicochemical Properties

4-(Piperidin-1-ylmethyl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a piperidine ring via a methylene bridge.[4] Its structure suggests potential for both hydrophobic and ionic interactions.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO ₂	Echemi[4]
Molecular Weight	219.28 g/mol	Echemi[4]
CAS Number	159691-33-5	Echemi[4]
Predicted LogP	2.3751	ChemScene[5]
Topological Polar Surface Area	40.54 Å ²	ChemScene[5]

Predicted Biological Target Profile

Public domain data on the specific biological targets of **4-(Piperidin-1-ylmethyl)benzoic acid** is scarce. However, structural analogy provides a powerful tool for hypothesis generation. A closely related analog, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key intermediate in the synthesis of Imatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[6][7][8] This structural relationship strongly suggests that protein kinases are a high-priority target class to investigate for potential cross-reactivity. Furthermore, the general prevalence of piperidine-

containing molecules in CNS-active and antimicrobial drugs warrants a broader initial screening approach to de-risk the compound for unintended activities in these areas.[3][9]

Comparative Analysis: Structural and Pharmacological Alternatives

To contextualize the cross-reactivity profile, it is essential to compare the subject compound with relevant alternatives. The choice of comparators is driven by structural similarity to isolate the impact of specific chemical modifications.

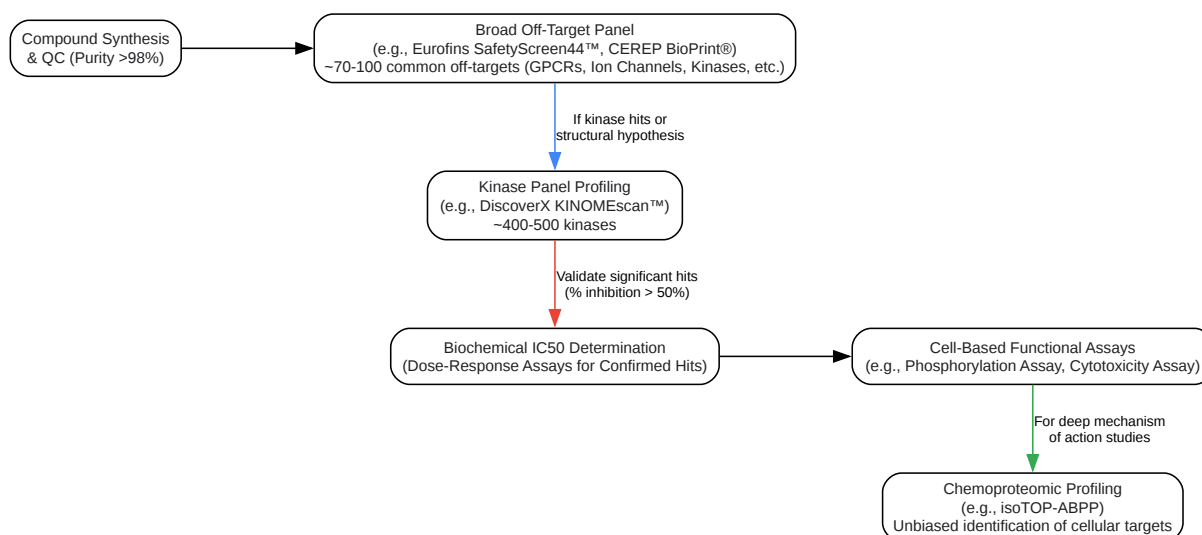
Compound	Structure	Rationale for Comparison
4-(Piperidin-1-ylmethyl)benzoic acid	<chem>c1cc(ccc1C(=O)O)CN2CCCCC2</chem>	Test Article: The focus of this profiling guide.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid[10]	<chem>CN1CCN(CC1)Cc2ccc(cc2)C(=O)O</chem>	Close Structural Analog: Replaces the piperidine with a methylpiperazine. This change alters basicity and potential hydrogen bonding, likely impacting target engagement. It is a known precursor to a kinase inhibitor.[6][7]
4-(Piperidin-1-yl)benzoic acid[11]	<chem>c1cc(ccc1C(=O)O)N2CCCCC2</chem>	Scaffold Variant: Removes the methylene linker, creating a more rigid structure and directly connecting the nitrogen to the aromatic ring. This significantly alters the geometry and electronic properties.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A tiered or phased approach to selectivity profiling is the most efficient and cost-effective strategy. It begins with broad, high-throughput screening and progressively narrows down to more focused, hypothesis-driven assays.

Overall Experimental Workflow

The following diagram illustrates a logical workflow for assessing compound selectivity, moving from broad liability panels to specific, in-depth investigations.



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Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Off-Target Panel Screening

Causality: The primary goal of this tier is to quickly and broadly identify potential liabilities by screening the compound against a panel of well-characterized targets known to be associated

with adverse drug reactions. A standard concentration, typically 10 μ M, is used to maximize the chances of detecting even weak interactions.

Protocol: General Radioligand Binding Assay Protocol (Self-Validating System)

- **Compound Preparation:** Prepare a 10 mM stock solution of **4-(Piperidin-1-ylmethyl)benzoic acid** in 100% DMSO. Serially dilute to create working concentrations.
- **Assay Plate Preparation:** In a 96-well plate, add assay buffer, the specific radioligand (e.g., 3 H-prazosin for α 1-adrenergic receptor), and the membrane preparation expressing the target receptor.
- **Incubation:** Add the test compound (final concentration 10 μ M), a known reference inhibitor (positive control), or DMSO vehicle (negative control) to designated wells. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- **Harvesting:** Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove non-specific binding.
- **Detection:** Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- **Data Analysis:**
 - **Trustworthiness Check:** The specific binding for the negative control (DMSO) should be high, while the positive control (reference inhibitor) should show >80% inhibition. If these criteria are not met, the assay run is invalid.
 - Calculate the percent inhibition for the test compound relative to the DMSO control. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Tier 2: Focused Kinase Panel Profiling

Causality: Based on the structural similarity to an Imatinib precursor, a comprehensive kinase screen is a logical next step. This assay format is designed to quantify interactions across a

large portion of the human kinome, providing a detailed map of the compound's kinase selectivity.

Protocol: Representative Kinase Activity Assay (e.g., ADP-Glo™)

- **Reagent Preparation:** Prepare kinase reaction buffer, the specific kinase enzyme, its corresponding substrate peptide, and ATP at optimal concentrations.
- **Compound Addition:** Dispense the test compound at various concentrations (for dose-response) into a multi-well assay plate. Include a known potent inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.
- **Kinase Reaction Initiation:** Add the kinase, substrate/ATP mix to the wells to start the reaction. Incubate at 30°C for 60 minutes. The kinase will transfer phosphate from ATP to the substrate, generating ADP.
- **ADP Detection (Part 1):** Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
- **ADP Detection (Part 2):** Add Kinase Detection Reagent, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate light. Incubate for 30 minutes.
- **Data Acquisition:** Measure luminescence using a plate reader.
- **Data Analysis:**
 - **Trustworthiness Check:** The signal-to-background ratio (DMSO vs. no enzyme control) should be high. The positive control should yield a known IC₅₀ value within an acceptable range.
 - The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Lower light output indicates inhibition. Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cell-Based Cytotoxicity Assay

Causality: Moving from a biochemical to a cellular context is crucial. A cytotoxicity assay assesses the compound's overall effect on cell health and proliferation. Using a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney, and a cancer cell line like A549) can reveal cell-type-specific off-target effects.

Protocol: MTT Cell Proliferation Assay

- **Cell Plating:** Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Compound Treatment:** The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
- **Incubation:** Incubate the cells for 48-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- **Absorbance Reading:** Read the absorbance at ~570 nm using a microplate reader.
- **Data Analysis:**
 - **Trustworthiness Check:** The absorbance of the vehicle control wells should be high and consistent. The positive control should show a significant decrease in absorbance.
 - Calculate the percent cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 4: Advanced Chemoproteomic Profiling

Causality: For an unbiased, deep understanding of a compound's cellular interactions, advanced techniques like activity-based protein profiling (ABPP) can be employed. These methods identify direct protein targets within a complex biological system (like a cell lysate or

even live cells) without prior knowledge of the targets.[12][13] This is particularly useful for identifying novel or unexpected off-targets that would be missed by hypothesis-driven panel screens.

Data Interpretation and Visualization

Example Data Summary Table:

The results from the tiered screening should be compiled into a clear, summary format.

Assay Type	Target/Cell Line	Result (IC ₅₀ or % Inh @ 10μM)	Interpretation
Tier 1	α1-adrenergic receptor	15% Inhibition	No significant activity.
Tier 1	hERG Channel	8% Inhibition	No significant activity.
Tier 2	Kinase: Abl1	65% Inhibition	Potential hit, requires validation.
Tier 2	Kinase: Src	58% Inhibition	Potential hit, requires validation.
Tier 2	Kinase: LCK	>200 other kinases	<20% Inhibition
Tier 3	Biochemical Abl1	IC ₅₀ = 8.5 μM	Validated moderate inhibitor.
Tier 3	HepG2 Cytotoxicity	GI ₅₀ > 50 μM	Low risk of general liver toxicity.

Visualizing Kinase Selectivity

A kinase dendrogram is an effective way to visualize selectivity across the kinome. Hits are typically represented as colored circles on the dendrogram, with the size of the circle indicating the potency of the interaction.

Caption: Illustrative Kinome map showing hits on Abl1 and Src.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the comprehensive cross-reactivity profiling of **4-(Piperidin-1-ylmethyl)benzoic acid**. By initiating with broad liability panels and progressing to focused biochemical and cell-based assays, researchers can build a detailed understanding of the compound's selectivity. The structural relationship to an Imatinib intermediate correctly prioritizes the kinome as a target family of high interest. Initial hypothetical data suggests potential moderate activity against Abl1 and Src kinases, which would require further validation and investigation into the functional cellular consequences of this inhibition. This rigorous profiling is an indispensable step in the preclinical evaluation of any new chemical entity, providing the critical data needed to make informed decisions on its continued development.

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